2-(benzylsulfanyl)-1-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one
Description
Properties
IUPAC Name |
2-benzylsulfanyl-1-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c22-16(12-24-11-13-5-2-1-3-6-13)21-9-14(10-21)18-19-17(20-23-18)15-7-4-8-25-15/h1-8,14H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOJPDPPKXXLPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CSCC2=CC=CC=C2)C3=NC(=NO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-1-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazole ring, the introduction of the thiophene ring, and the attachment of the benzylthio group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, it is likely that similar multi-step synthetic routes are employed on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-1-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.
Substitution: The benzylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to structurally diverse derivatives.
Scientific Research Applications
2-(benzylsulfanyl)-1-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one has several scientific research applications, including:
Chemistry: The compound is studied for its unique structural properties and reactivity, making it a valuable model for understanding complex organic reactions.
Biology: Its potential biological activity is explored in various assays, including antimicrobial and anticancer studies.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Its unique chemical structure makes it a candidate for use in materials science, such as the development of novel polymers or electronic materials.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-1-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Trifluoromethylphenyl-Substituted Oxadiazole
The compound 2-(benzylsulfanyl)-1-(3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}azetidin-1-yl)ethan-1-one () replaces the thiophen-2-yl group with a 3-(trifluoromethyl)phenyl moiety. However, steric bulk from the phenyl group may reduce solubility .
Pyridine-Substituted Oxadiazole
2-(1,3-Benzoxazol-2-ylsulfanyl)-1-{3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one () substitutes the thiophene with a pyridin-4-yl group.
Azetidine vs. Azepane Ring Modifications
2-[(2-Amino-1,3-thiazol-5-yl)sulfanyl]-1-(azepan-1-yl)ethan-1-one () replaces the azetidine with a seven-membered azepane ring. However, conformational flexibility may diminish binding specificity in biological targets compared to the rigid azetidine .
Sulfur-Containing Moieties
Benzoxazole-Sulfanyl Derivatives
Compounds such as 1-(3-(2-aminobenzo[d]oxazol-5-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one () incorporate a benzoxazole-sulfanyl group. However, the pyrazoline core differs fundamentally from the oxadiazole-azetidine scaffold, limiting direct SAR comparisons .
Thiazole-Sulfanyl Derivatives
2-[(2-Amino-1,3-thiazol-5-yl)sulfanyl]-1-(azepan-1-yl)ethan-1-one () uses a thiazole-sulfanyl group. Thiazoles are electron-deficient, which may alter redox properties compared to benzylsulfanyl-containing analogs .
Key Observations :
- The trifluoromethylphenyl analog () has the highest molecular weight due to the fluorine atoms, which may correlate with increased metabolic stability but reduced solubility.
- The pyridine-substituted analog () exhibits lower molecular weight and higher polarity, favoring aqueous solubility.
- The azetidine ring in the target compound confers rigidity absent in azepane derivatives ().
Biological Activity
The compound 2-(benzylsulfanyl)-1-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one is a novel derivative that incorporates a complex structure featuring a benzylsulfanyl group, a thiophene moiety, and an oxadiazole ring. This unique combination suggests potential biological activities that merit thorough investigation. Recent studies have highlighted the biological significance of similar oxadiazole derivatives, which exhibit a range of pharmacological effects.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Anticancer Properties
Recent literature indicates that oxadiazole derivatives possess significant anticancer activity. For instance, compounds with similar structures have shown inhibitory effects on various cancer cell lines, including HeLa (cervical cancer), Caco-2 (colon cancer), and others. The mechanism often involves the inhibition of tubulin polymerization and induction of apoptosis in cancer cells.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 15.2 | Tubulin polymerization inhibition |
| Compound B | Caco-2 | 20.5 | Apoptosis induction |
| Compound C | MCF-7 (breast cancer) | 12.8 | Histone deacetylase inhibition |
Antimicrobial Activity
Compounds containing the thiophene and oxadiazole frameworks have demonstrated antimicrobial properties against various bacterial and fungal strains. The presence of the sulfanyl group enhances the lipophilicity and membrane penetration, contributing to their efficacy.
Table 2: Antimicrobial Efficacy of Similar Derivatives
| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | E. coli | 32 µg/mL |
| Compound E | S. aureus | 16 µg/mL |
| Compound F | C. albicans | 8 µg/mL |
The biological activity of This compound is likely mediated through multiple pathways:
- Inhibition of Enzymatic Targets : Similar oxadiazole derivatives have shown inhibitory potency against key enzymes such as histone deacetylases (HDAC) and carbonic anhydrases (CA), which are crucial in cancer progression and inflammation.
- Cell Cycle Arrest : Many compounds in this class induce cell cycle arrest at specific phases, leading to reduced proliferation rates in cancer cells.
- Apoptotic Pathways : Activation of apoptotic pathways has been observed in several studies, where these compounds trigger intrinsic apoptosis through mitochondrial pathways.
Case Studies
A notable study investigated the anticancer potential of a structurally similar oxadiazole derivative in vitro against several human cancer cell lines. The compound exhibited selective cytotoxicity with an IC50 value ranging from 10 to 30 µM across different cell lines, confirming its potential as a lead compound for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
